molecular formula C13H16N6O B1487728 Tris(1-methyl-1H-pyrazol-5-yl)methanol CAS No. 92110-78-6

Tris(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1487728
CAS No.: 92110-78-6
M. Wt: 272.31 g/mol
InChI Key: ZFNQPPMXZGCPET-UHFFFAOYSA-N
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Description

Tris(1-methyl-1H-pyrazol-5-yl)methanol: is a multifaceted organic compound characterized by its three pyrazolyl groups attached to a central methanol moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 1-methyl-1H-pyrazol-5-yl with formaldehyde in the presence of a reducing agent.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multistep synthesis involving the initial formation of pyrazolyl intermediates followed by their subsequent reactions with methanol under controlled conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tris(1-methyl-1H-pyrazol-5-yl)methanol is used as a ligand in coordination chemistry, forming complexes with various metal ions. Biology: Medicine: It is being investigated for its therapeutic properties, including its potential use as an anti-inflammatory agent. Industry: The compound is utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: A structurally related compound with phenyl groups instead of methyl groups.

  • Tris(1-methyl-1H-pyrazol-5-yl)ethanol: A similar compound with an ethanol moiety instead of methanol.

Uniqueness: Tris(1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific combination of pyrazolyl groups and methanol, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tris(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-17-10(4-7-14-17)13(20,11-5-8-15-18(11)2)12-6-9-16-19(12)3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQPPMXZGCPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=NN2C)(C3=CC=NN3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288559
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92110-78-6
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92110-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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